molecular formula C20H15Cl2N5O2 B2443927 2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-41-8

2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2443927
CAS No.: 898422-41-8
M. Wt: 428.27
InChI Key: WJFRHVOZAPGYSD-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H15Cl2N5O2 and its molecular weight is 428.27. The purity is usually 95%.
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Properties

IUPAC Name

2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O2/c1-9-3-5-12(7-10(9)2)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)13-6-4-11(21)8-14(13)22/h3-8H,1-2H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFRHVOZAPGYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with the CAS number 898422-41-8 , is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H15Cl2N5O2C_{20}H_{15}Cl_2N_5O_2, with a molecular weight of 428.3 g/mol . The structure features a purine ring substituted with dichlorophenyl and dimethylphenyl groups, which are critical for its biological activity.

PropertyValue
CAS Number898422-41-8
Molecular FormulaC20H15Cl2N5O2
Molecular Weight428.3 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It has been shown to inhibit specific enzymes and receptors involved in critical signaling pathways, leading to various pharmacological effects.

  • Enzyme Inhibition : The compound may inhibit enzymes related to cancer proliferation and inflammatory responses.
  • Receptor Modulation : It has potential interactions with receptors involved in cellular signaling, which may alter cell growth and apoptosis mechanisms.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit notable anticancer properties. For example:

  • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer cells.
  • The compound's structure suggests it may act synergistically with conventional chemotherapeutics such as doxorubicin, enhancing their efficacy while potentially reducing side effects.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • It shows promise in inhibiting the production of pro-inflammatory cytokines.
  • Studies suggest that it may modulate pathways involved in inflammation, such as the NF-kB signaling pathway.

Case Studies

  • Synergistic Effects with Chemotherapy :
    • A study demonstrated that the combination of this purine derivative with doxorubicin resulted in a significant increase in apoptosis in breast cancer cells compared to either agent alone. The enhanced effect was attributed to the compound's ability to inhibit specific survival pathways within the cancer cells.
  • Inhibition of Cancer Cell Migration :
    • Another investigation found that the compound reduced the migratory capacity of metastatic cancer cells in vitro. This effect was linked to downregulation of matrix metalloproteinases (MMPs), which are critical for tumor invasion and metastasis.

Q & A

Q. Q1. What are the common synthetic routes for preparing this purine carboxamide derivative, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the purine core followed by coupling of aromatic substituents. Key steps include:

  • Nucleophilic substitution to introduce the 2,4-dichlorophenyl group at position 2.
  • Buchwald-Hartwig amination or Ullmann coupling for attaching the 3,4-dimethylphenyl group at position 9 .
  • Oxidation at position 8 to form the oxo group, often using potassium permanganate or RuO₂ .

Critical parameters:

  • Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, with ligand selection (e.g., Xantphos) critical for regioselectivity .
  • Solvent polarity : DMF or THF for solubility of intermediates.
  • Temperature : 80–120°C for coupling steps to avoid side reactions .

Advanced Synthesis Optimization

Q. Q2. How can Design of Experiments (DoE) resolve contradictions in reported synthesis yields for similar purine derivatives?

Methodological Answer: DoE identifies interactions between variables (e.g., temperature, catalyst loading, solvent ratio) that are missed in one-factor-at-a-time approaches. For example:

  • Factorial design to test combinations of Pd catalyst (0.5–2 mol%), ligand ratio (1:1 to 1:3 Pd:ligand), and reaction time (12–24 hrs).
  • Response surface methodology to optimize for yield and purity .

Q. Example Table :

FactorLow LevelHigh LevelOptimal Range
Pd catalyst (mol%)0.52.01.2–1.5
Ligand ratio (Pd:L)1:11:31:2
Temperature (°C)80120100–110

Data from similar compounds show yield improvements from 45% to 72% after DoE .

Basic Structural Analysis

Q. Q3. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C-N: ~1.34 Å in purine core) and dihedral angles between aryl groups .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.2–2.5 ppm).
    • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) confirm the carboxamide and oxo groups .
  • HRMS : Validates molecular formula (e.g., C₂₀H₁₆Cl₂N₅O₂ requires m/z 468.06) .

Advanced Structural Ambiguities

Q. Q4. How can conflicting crystallographic and computational data about substituent orientations be resolved?

Methodological Answer:

  • Molecular Dynamics (MD) simulations : Compare energy-minimized conformers with experimental X-ray data to identify steric clashes (e.g., ortho-substituents on dichlorophenyl causing torsional strain) .
  • Variable-temperature NMR : Detects dynamic rotation of aryl groups if torsional barriers are <15 kcal/mol .
  • DSC/TGA : Assess thermal stability, which may correlate with rigid vs. flexible substituent arrangements .

Basic Biological Activity

Q. Q5. What are the hypothesized biological targets for this compound based on structural analogs?

Methodological Answer:

  • COX-1/2 inhibition : Analogous 8-oxo-purines show IC₅₀ values of 0.5–5 µM via π-π stacking with aromatic residues in the COX active site .
  • Kinase inhibition : The carboxamide group may hydrogen-bond with ATP-binding pockets (e.g., EGFR kinase) .
  • Anticancer activity : Methylphenyl groups enhance lipophilicity, improving membrane permeability in cell-based assays (e.g., IC₅₀ = 10 µM in MCF-7 cells) .

Advanced Data Contradiction

Q. Q6. How should researchers address discrepancies in IC₅₀ values across different assay conditions?

Methodological Answer:

  • Normalize data using internal controls (e.g., staurosporine for kinase assays) to account for batch variability.
  • Assay conditions : Test pH (7.4 vs. 6.8), serum content (0–10% FBS), and ATP concentration (1–10 mM) to identify confounding factors .
  • Machine learning : Train models on published IC₅₀ data for similar compounds to predict assay-specific biases .

Computational Modeling

Q. Q7. What computational strategies validate docking predictions for this compound’s protein targets?

Methodological Answer:

  • Ensemble docking : Use multiple protein conformations (e.g., from MD simulations) to account for binding site flexibility .
  • Free-energy perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., Cl vs. F at position 2) .
  • SAR validation : Compare predicted binding affinities with experimental IC₅₀ values for 5–10 analogs .

Stability and Degradation

Q. Q8. What methodologies assess hydrolytic stability of the carboxamide group under physiological conditions?

Methodological Answer:

  • LC-MS/MS : Monitor degradation products (e.g., carboxylic acid formation) in PBS (pH 7.4) at 37°C over 24–72 hrs .
  • Arrhenius kinetics : Accelerated stability testing at 40–60°C to predict shelf-life .
  • Protection strategies : Co-crystallization with cyclodextrins or PEGylation to shield the carboxamide .

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